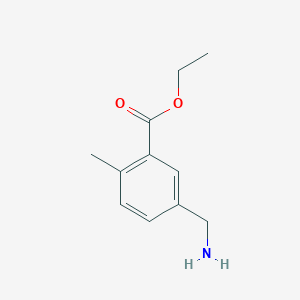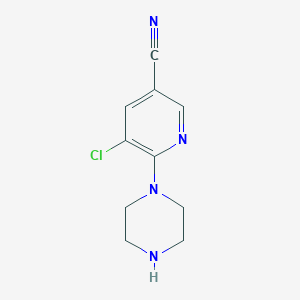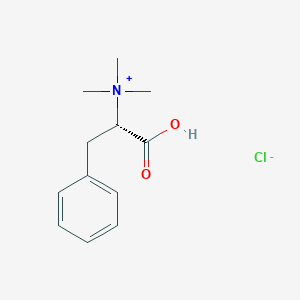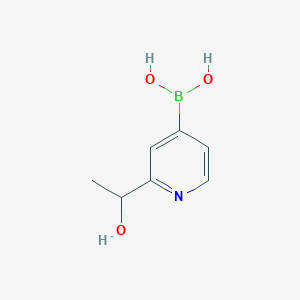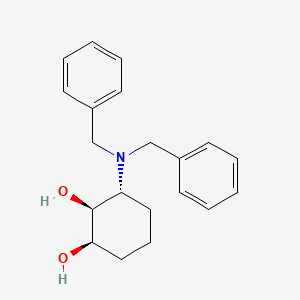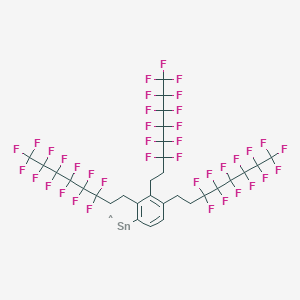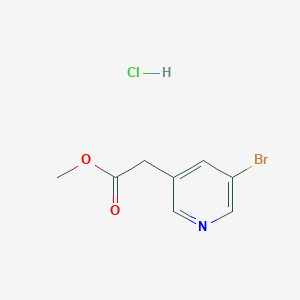
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 5-bromopyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 2-(5-bromopyridin-3-yl)acetate. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bromine atom and ester group allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar in structure but with the bromine atom at a different position.
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 5-bromonicotinate: Another brominated pyridine derivative with different functional groups.
Uniqueness
Methyl 2-(5-bromopyridin-3-yl)acetate hydrochloride is unique due to its specific bromine substitution pattern and ester group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9BrClNO2 |
|---|---|
Peso molecular |
266.52 g/mol |
Nombre IUPAC |
methyl 2-(5-bromopyridin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)3-6-2-7(9)5-10-4-6;/h2,4-5H,3H2,1H3;1H |
Clave InChI |
BGSDSVGFZLOISO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=CN=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



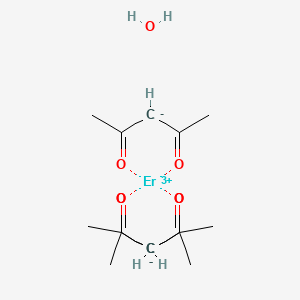


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
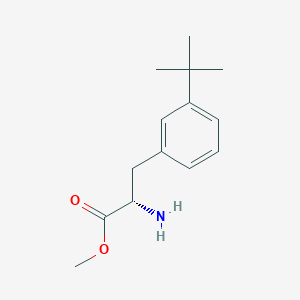

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
